Protirelin

Description

Protirelin is the pharmaceutically available synthetic analogue of the endogenous peptide thyrotropin-releasing hormone (TRH). It is a tri-peptide tropic hormone, released by the hypothalamus, that stimulates the release of Thyroid Stimulating Hormone (TSH) and prolactin from the anterior pituitary. Although not currently available in any FDA-approved product, protirelin is a component of the TRH Test where it is used to test the response of the anterior pituitary gland in conditions such as secondary hypothyroidism and acromegaly.

Protirelin has been reported in Homo sapiens with data available.

PROTIRELIN is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1976 and has 2 investigational indications.

A tripeptide that stimulates the release of THYROTROPIN and PROLACTIN. It is synthesized by the neurons in the PARAVENTRICULAR NUCLEUS of the HYPOTHALAMUS. After being released into the pituitary portal circulation, TRH (was called TRF) stimulates the release of TSH and PRL from the ANTERIOR PITUITARY GLAND.

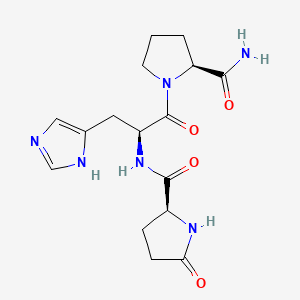

Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSAINXGIQZQOO-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53935-32-3 (1:1 tartrate), 56267-12-0 (tartrate monohydrate salt/solvate) | |

| Record name | Protirelin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024305279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023533 | |

| Record name | TSH-releasing hormone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light red crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Transferrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24305-27-9, 117217-40-0, 11096-37-0 | |

| Record name | TSH-releasing hormone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24305-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protirelin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024305279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR 546 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117217400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protirelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Transferrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TSH-releasing hormone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protirelin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Transferrins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTIRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5F15120W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

endogenous function of Protirelin in the hypothalamus

An In-depth Technical Guide on the Endogenous Function of Protirelin in the Hypothalamus

Introduction

Protirelin, endogenously known as Thyrotropin-Releasing Hormone (TRH), is a tripeptide amide (pGlu-His-ProNH₂) that functions as a critical neuroendocrine and neuromodulatory molecule.[1][2] First isolated and characterized as a hypothalamic-releasing hormone, its primary and most well-documented role is the regulation of the hypothalamic-pituitary-thyroid (HPT) axis, which governs metabolic homeostasis.[3][4] TRH is synthesized predominantly within the paraventricular nucleus (PVN) of the hypothalamus, from where it is released to act on the anterior pituitary gland.[1][5][6] Beyond this classical neuroendocrine function, TRH is widely distributed throughout the central nervous system (CNS) and acts as a neurotransmitter or neuromodulator, influencing a wide array of physiological processes including energy balance, thermogenesis, feeding behavior, and arousal.[7][8][9][10] This guide provides a detailed examination of the synthesis, regulation, signaling, and multifaceted functions of endogenous Protirelin within the hypothalamus, tailored for researchers and drug development professionals.

Synthesis and Release of Hypothalamic Protirelin (TRH)

Anatomical Localization

TRH-synthesizing neurons are located in several hypothalamic nuclei, but those controlling the HPT axis, known as hypophysiotropic TRH neurons, are concentrated in the medial and periventricular parvocellular subdivisions of the paraventricular nucleus (PVN).[6][7] In humans, these neurons are primarily found in the dorsocaudal portion of the PVN.[11][12] Non-hypophysiotropic TRH neurons, which are involved in central neuromodulatory functions, are also found in other hypothalamic areas such as the dorsomedial nucleus, lateral hypothalamus, and preoptic area.[13]

Biosynthesis

TRH is synthesized from a larger precursor protein, prepro-TRH. In humans, this is a 242-amino acid polypeptide that contains six copies of the Gln-His-Pro-Gly sequence, the progenitor of mature TRH.[14] The synthesis involves a series of post-translational modifications that occur as the precursor is transported through the regulated secretory pathway:[13][14]

-

Proteolytic Cleavage: Prohormone convertases (PC1/3 and PC2) cleave the pro-TRH precursor at flanking dibasic amino acid residues (Lys-Arg or Arg-Arg) to release the Gln-His-Pro-Gly tetrapeptide.[4]

-

Glutaminyl Cyclase Action: The N-terminal glutamine (Gln) is converted into pyroglutamyl (pGlu) by glutaminyl cyclase.

-

Carboxypeptidase Action: A carboxypeptidase removes the C-terminal glycine (Gly).

-

Amidation: The resulting proline is amidated by peptidylglycine alpha-amidating monooxygenase, yielding the biologically active tripeptide, pGlu-His-Pro-NH₂.

Release Mechanism

Mature TRH is packaged into large dense-core vesicles and transported down the axons of the hypophysiotropic neurons. These axons terminate in the external zone of the median eminence, a circumventricular organ with a rich capillary network.[5][15] Upon neuronal stimulation, TRH is released via a calcium-dependent exocytotic process into the hypophyseal portal circulation, a dedicated vascular system that directly connects the hypothalamus to the anterior pituitary gland.[5][15] This targeted delivery system ensures that high concentrations of TRH reach the thyrotroph cells of the pituitary with minimal systemic dilution.

Regulation of Hypothalamic TRH Secretion

The activity of hypophysiotropic TRH neurons is tightly regulated by a complex interplay of negative feedback from thyroid hormones and afferent neuronal signals related to energy status and environmental cues.

Thyroid Hormone Negative Feedback

The primary regulatory mechanism for the HPT axis is negative feedback exerted by thyroid hormones (TH), primarily triiodothyronine (T3).[3][16]

-

At the Hypothalamus: Elevated circulating T3 levels suppress the transcription of the Trh gene in the PVN neurons.[3][6] T3 enters these neurons via transporters (like MCT8) and binds to thyroid hormone receptors (TRs), particularly the TRβ2 isoform, which are critical for mediating this negative regulation.[17][18] The TRs bind to negative thyroid hormone response elements (nTREs) on the Trh gene promoter to inhibit its expression.[18]

-

At the Pituitary: T3 also directly inhibits the synthesis and release of Thyroid-Stimulating Hormone (TSH) from the anterior pituitary thyrotrophs.[3]

Neuronal Regulation of Energy Homeostasis

TRH neurons in the PVN serve as key integrators of metabolic information, receiving direct monosynaptic inputs from the arcuate nucleus (ARC), a primary center for sensing peripheral metabolic signals.[7][19]

-

Anorexigenic Signals (Stimulatory): Neurons in the ARC co-expressing pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) project to the PVN. The cleavage of POMC yields α-melanocyte-stimulating hormone (α-MSH). Both α-MSH and CART stimulate Trh gene expression, promoting increased energy expenditure.[7][13][19]

-

Orexigenic Signals (Inhibitory): A separate population of ARC neurons co-expressing Neuropeptide Y (NPY) and Agouti-related protein (AgRP) project to the PVN and inhibit TRH neurons.[7][19]

-

Leptin: The adipocyte-derived hormone leptin acts on ARC neurons to signal energy sufficiency. Leptin stimulates POMC/CART neurons and inhibits NPY/AgRP neurons, leading to an overall increase in TRH expression and metabolic rate.[13][15] During fasting, low leptin levels lead to the suppression of TRH, contributing to a decrease in circulating thyroid hormones to conserve energy.[7]

Environmental and Physiological Inputs

-

Cold Exposure: Cold is a powerful activator of the HPT axis. It triggers a marked increase in TRH synthesis and release to stimulate thermogenesis and defend body temperature.[11][16][20]

-

Stress: Acute and chronic stress can have complex, often inhibitory, effects on the HPT axis, contributing to the "nonthyroidal illness syndrome" where thyroid hormone levels are low without a compensatory rise in TSH.[6]

Receptors and Intracellular Signaling

TRH exerts its effects by binding to specific G protein-coupled receptors (GPCRs).[21][22] The primary receptor subtype is the TRH receptor type 1 (TRH-R1), which is expressed on thyrotrophs in the anterior pituitary and throughout the CNS.[22] A second subtype, TRH-R2, has been identified in some species but not in humans.[22]

The canonical signaling pathway for TRH-R1 involves:

-

Receptor Activation: TRH binds to the TRH-R1.

-

G Protein Coupling: The receptor couples primarily to the Gαq/11 class of G proteins.[21][22]

-

PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).[5][21]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][22]

-

Downstream Effects:

This cascade ultimately leads to the synthesis and exocytosis of TSH from pituitary thyrotrophs. Other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, can also be activated by TRH-R1.[21]

Core Endogenous Functions of Hypothalamic TRH

Protirelin's function extends far beyond its role as a hypophysiotropic hormone. Within the hypothalamus and other brain regions, it acts as a potent neuromodulator.

Neuroendocrine Control: The HPT Axis

This is the classical function of TRH. By stimulating TSH release, hypothalamic TRH is the apex regulator of thyroid gland function, controlling the production of thyroid hormones that are essential for basal metabolic rate, growth, and development.[1][3] Studies in TRH knockout mice have demonstrated that TRH is absolutely required for the synthesis of both TSH and thyroid hormones.[23][24]

Central Regulation of Energy Homeostasis

TRH exerts direct central effects on metabolism that are independent of the HPT axis.[7]

-

Thermogenesis: Central administration of TRH into the PVN increases body temperature and brown adipose tissue (BAT) activity, an effect mediated by the sympathetic nervous system.[11][20]

-

Feeding Behavior: Contrary to the appetite-increasing effects of the downstream thyroid hormones, TRH itself acts centrally as an anorexigenic peptide, reducing food intake.[7]

-

Autonomic Regulation: TRH neurons in the PVN are involved in autonomic control, influencing cardiovascular function and glucose metabolism.[7][11]

Neuromodulation and Neurotransmission

TRH is widely distributed in extra-hypothalamic brain areas and influences the activity of other major neurotransmitter systems.[8][9] It has been shown to interact with cholinergic, noradrenergic, dopaminergic, and serotonergic pathways.[9] These interactions are thought to underlie its effects on arousal, locomotion, mood, and cognition.[5][10] For instance, TRH has analeptic (wakefulness-promoting) properties and can reverse the sedation caused by barbiturates.[9]

Quantitative Data Summary

While precise in-vivo concentrations are highly dynamic and difficult to ascertain, experimental data provides insight into the regulation of the TRH system.

| Parameter | Finding / Value | Species / Model | Significance |

| Regulation of TRH mRNA in PVN | Fasting (48h) leads to a significant decrease in prepro-TRH mRNA levels.[7] | Rat | Demonstrates the strong influence of negative energy balance on suppressing the HPT axis at the hypothalamic level. |

| Neuronal Input Regulation | Intracerebroventricular (ICV) administration of α-MSH prevents the fasting-induced suppression of TRH mRNA.[13] | Rat | Confirms the stimulatory role of the melanocortin system on TRH neurons. |

| Neuronal Input Regulation | ICV administration of NPY or AgRP decreases TRH gene expression.[19] | Rat | Confirms the inhibitory role of the NPY/AgRP system on TRH neurons. |

| Hormonal Regulation | Leptin administration prevents the fasting-induced suppression of pro-TRH mRNA in the PVN.[19] | Rat | Establishes leptin as a key peripheral signal linking adiposity to central control of metabolism via TRH. |

| Receptor Binding Affinity (TRH-R1) | The synthetic analog (Nτ-methyl)His-TRH (MeTRH) exhibits a higher affinity for the TRH receptor than endogenous TRH.[22] | N/A | Important for the development of pharmacological tools and potential therapeutics. |

| TSH Response to TRH Administration | Administration of TRH antiserum rapidly lowers serum TSH concentrations in normal, cold-exposed, and hypothyroid rats.[25] | Rat | Demonstrates that tonic TRH secretion is required for maintaining TSH levels. |

Key Experimental Protocols

In Situ Hybridization for TRH mRNA Detection

Objective: To localize and quantify TRH gene expression within hypothalamic sections.

Methodology:

-

Tissue Preparation: Animals are euthanized and perfused transcardially with saline followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in PFA, and cryoprotected in a sucrose solution.

-

Sectioning: The hypothalamus is sectioned on a cryostat (e.g., 20 µm thickness) and mounted on coated glass slides.

-

Probe Preparation: A cRNA antisense probe complementary to the TRH mRNA sequence is transcribed in vitro using a linearized plasmid template. The probe is labeled with a radioisotope (e.g., ³⁵S-UTP) or a non-radioactive tag like digoxigenin (DIG).[12]

-

Pre-hybridization: Sections are acetylated and dehydrated to reduce background signal.

-

Hybridization: The labeled probe in hybridization buffer is applied to the tissue sections, which are then incubated overnight in a humidified chamber at an appropriate temperature (e.g., 55-60°C) to allow the probe to anneal to the target mRNA.

-

Post-hybridization Washes: Slides are washed in a series of increasingly stringent salt solutions (SSC buffer) and temperatures to remove non-specifically bound probe. RNase A treatment is included to digest any remaining single-stranded probe.

-

Detection:

-

Radiolabeled probes: Slides are dipped in photographic emulsion, exposed for a period (days to weeks), and developed. Silver grains over cells indicate mRNA presence.

-

DIG-labeled probes: An anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) is applied. A chromogenic substrate is then added, producing a colored precipitate at the site of hybridization.

-

-

Analysis: The signal is visualized by light- or dark-field microscopy. Quantification can be performed using densitometry or grain counting software.

Immunohistochemistry (IHC) for TRH Peptide Localization

Objective: To visualize the distribution of TRH-containing neuronal cell bodies and fibers.

Methodology:

-

Tissue Preparation: Similar to in situ hybridization, animals are perfused with an appropriate fixative (e.g., PFA with picric acid and glutaraldehyde).[12] Brains are dissected and sectioned.

-

Antigen Retrieval (if necessary): For some antibodies or fixation methods, heating sections in a citrate buffer can unmask epitopes.

-

Blocking: Sections are incubated in a blocking solution (e.g., normal serum from the species the secondary antibody was raised in, with a detergent like Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specifically raised against TRH (e.g., rabbit anti-TRH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, sections are incubated with a secondary antibody that is conjugated to a reporter molecule and targets the primary antibody (e.g., biotinylated goat anti-rabbit IgG).

-

Signal Amplification and Visualization: An avidin-biotin complex (ABC) method is often used for amplification, followed by reaction with a chromogen like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate. Alternatively, fluorescently-labeled secondary antibodies can be used for visualization with a fluorescence microscope.

-

Analysis: The location and density of labeled cells and fibers are analyzed using light or fluorescence microscopy.

Visualizations

References

- 1. Exploring Protirelin Peptide: Potential in Neuroscience | 105.rs [105.rs]

- 2. Thyrotropin releasing hormone-protirelin - Creative Peptides [creative-peptides.com]

- 3. academic.oup.com [academic.oup.com]

- 4. NEW INSIGHTS INTO THE HYPOTHALAMIC-PITUITARY-THYROID AXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Protirelin? [synapse.patsnap.com]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

- 7. The TRH neuron: a hypothalamic integrator of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Thyrotropin-releasing hormone: distribution, role and importance] [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of TRH on central nervous system function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of the thyrotropin-releasing hormone of the limbic system in mood and eating regulation [imrpress.com]

- 11. etj.bioscientifica.com [etj.bioscientifica.com]

- 12. Physiological and pathophysiological aspects of thyrotropin-releasing hormone gene expression in the human hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of the Hypothalamic Thyrotropin Releasing Hormone (TRH) Neuron by Neuronal and Peripheral Inputs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 15. joe.bioscientifica.com [joe.bioscientifica.com]

- 16. Physiology, Thyroid Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Hypothalamus - Wikipedia [en.wikipedia.org]

- 18. Integrating Thyroid Hormone Signaling in Hypothalamic Control of Metabolism: Crosstalk Between Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Administration of Thyrotropin-Releasing Hormone in the Hypothalamic Paraventricular Nucleus of Male Rats Mimics the Metabolic Cold Defense Response - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thyrotropin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 23. Dominant role of thyrotropin-releasing hormone in the hypothalamic-pituitary-thyroid axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. The Physiological Role of Thyrotropin-Releasing Hormone in the Regulation of Thyroid-Stimulating Hormone and Prolactin Secretion in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Protirelin (TRH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protirelin, the synthetic form of Thyrotropin-Releasing Hormone (TRH), represents a landmark discovery in the field of neuroendocrinology. This technical guide provides an in-depth exploration of the history of Protirelin research, from its arduous isolation and characterization to its elucidation of the hypothalamic-pituitary-thyroid axis and its applications in diagnostics and beyond. This document details the seminal experimental protocols that were instrumental in its discovery, presents key quantitative data in a structured format, and illustrates the intricate signaling pathways it governs.

A Race to Discovery: The History of Protirelin Research

The journey to uncover the chemical messenger responsible for stimulating the pituitary gland to release thyrotropin (TSH) was a defining chapter in 20th-century endocrinology. This endeavor was characterized by an intense scientific rivalry between two research groups, led by Andrew V. Schally at the Veterans Administration Hospital in New Orleans and Roger Guillemin at Baylor College of Medicine and later the Salk Institute.[1][2] Their collective efforts, spanning over a decade, culminated in the isolation, structural elucidation, and synthesis of TRH, a discovery that earned them the 1977 Nobel Prize in Physiology or Medicine.[3]

The challenge was immense, requiring the processing of millions of sheep and pig hypothalami to isolate mere milligrams of the active substance.[2] The arduous process involved painstaking extraction and purification techniques to isolate the elusive hormone.[4][5][6] In 1969, both groups independently reported the structure of TRH as a tripeptide, (pyro)Glu-His-Pro-NH2.[1] This breakthrough not only provided the first definitive evidence of hypothalamic control over the pituitary but also paved the way for the discovery of other hypothalamic releasing hormones.[3][4]

The synthetic version of TRH, named Protirelin, was quickly developed and became an invaluable tool for diagnosing thyroid and pituitary disorders.[7] The "TRH stimulation test" became a standard diagnostic procedure to assess the responsiveness of the anterior pituitary gland.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from Protirelin research, providing a comparative overview of its pharmacokinetic properties, dose-dependent effects on hormone release, and receptor binding affinities.

Table 1: Pharmacokinetics of Intravenous Protirelin in Humans

| Parameter | Value | Reference |

| Half-life (t½) | 6.5 minutes | [10] |

| Time to Peak Plasma Concentration (Tmax) | 2 minutes | [10] |

| Peak Plasma Concentration (Cmax) at 200 µg dose | 13,400 ± 1,020 fmol/ml | [10] |

Note: Pharmacokinetic parameters can vary based on the administered dose and individual patient characteristics.[11][12][13]

Table 2: Dose-Response of TSH and Prolactin to Intravenous Protirelin in Humans

| Protirelin Dose (µg) | Peak TSH Response (mU/L) | Peak Prolactin Response (µg/L) | Reference |

| 25 | Variable, dose-dependent increase | Variable, dose-dependent increase | [14][15] |

| 100 | Significant increase over baseline | Significant increase over baseline | [14] |

| 200 | Near-maximal TSH response | Substantial prolactin release | [16] |

| 500 | Maximal TSH response | Robust prolactin release | [14][15] |

| 800 | No significant increase over 500 µg dose | No significant increase over 500 µg dose | [14] |

Note: Responses can be influenced by factors such as gender, age, and underlying thyroid status.[17] A normal TSH response is generally considered a rise of at least 5 mIU/mL above baseline at 30 minutes post-injection.[8]

Table 3: Protirelin Receptor Binding Affinity

| Ligand | Receptor | Kd (nM) | Reference |

| [3H]-Me-TRH | Rat Brain TRH Receptor | Not directly stated, but used for Ki determination | [18] |

| Taltirelin (TRH analog) | Rat Brain TRH Receptor | Ki = 311 nM | [18] |

| Montirelin (TRH analog) | Rat Brain TRH Receptor | Ki = 35.2 nM | [18] |

| TRH | Human TRH Receptor (homology model) | Estimated in the nM range | [19] |

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates higher affinity. Ki (inhibition constant) is a measure of a ligand's affinity for a receptor in the presence of a competing ligand.

Key Experimental Protocols

The discovery and characterization of Protirelin were reliant on several key experimental techniques. Below are detailed methodologies for some of these pivotal experiments.

Isolation and Purification of TRH from Hypothalamic Tissue (Conceptual Workflow)

The original isolation of TRH was a multi-step process involving the extraction and purification from a large volume of hypothalamic tissue.[5][6]

-

Tissue Extraction: Hypothalamic fragments were homogenized in a solvent such as 2N acetic acid to extract the peptides.[5][6]

-

Defatting: The extract was then treated with organic solvents like acetone and petroleum ether to remove lipids.[5]

-

Gel Filtration Chromatography: The defatted extract was subjected to gel filtration on a Sephadex G-25 column to separate molecules based on size. The fractions were assayed for TRH activity.[3]

-

Ion-Exchange Chromatography: Active fractions from gel filtration were further purified using ion-exchange chromatography to separate peptides based on their charge.

-

High-Performance Liquid Chromatography (HPLC): The final purification steps involved reversed-phase HPLC, a high-resolution technique that separates peptides based on their hydrophobicity.[20]

Peptide Sequencing by Edman Degradation

The determination of the amino acid sequence of TRH was accomplished using Edman degradation, a method for sequentially removing and identifying amino acids from the N-terminus of a peptide.[21][22][23][24][25]

-

Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. The PITC couples with the free N-terminal amino group of the peptide, forming a phenylthiocarbamyl (PTC)-peptide.

-

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid. This cleaves the first peptide bond, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.

-

Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

-

Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.

-

Repetition: The remaining peptide, now one amino acid shorter, is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is repeated until the entire sequence is determined.

Radioimmunoassay (RIA) for TRH

Radioimmunoassay is a highly sensitive technique used to measure the concentration of antigens, such as TRH, in biological samples.[26][27][28]

-

Reagent Preparation:

-

Antibody: A specific antibody against TRH is diluted to a concentration that will bind approximately 50% of the radiolabeled TRH in the absence of unlabeled TRH.

-

Radiolabeled TRH (Tracer): TRH is labeled with a radioisotope, typically Iodine-125 (¹²⁵I).

-

Standards: A series of solutions with known concentrations of unlabeled TRH are prepared.

-

Separating Agent: A reagent to separate antibody-bound TRH from free TRH, such as a second antibody or dextran-coated charcoal.

-

-

Assay Procedure:

-

A fixed amount of anti-TRH antibody and radiolabeled TRH are added to a series of tubes.

-

Known amounts of unlabeled TRH standard or the unknown sample are added to the respective tubes.

-

The mixture is incubated to allow competitive binding of the labeled and unlabeled TRH to the antibody.

-

The separating agent is added to precipitate the antibody-bound TRH.

-

The mixture is centrifuged, and the radioactivity in either the pellet (bound fraction) or the supernatant (free fraction) is measured using a gamma counter.

-

-

Data Analysis:

-

A standard curve is generated by plotting the percentage of bound radiolabeled TRH as a function of the concentration of the unlabeled TRH standards.

-

The concentration of TRH in the unknown sample is determined by interpolating its percentage of bound radioactivity on the standard curve.

-

In Vitro Bioassay for TSH Release

This bioassay measures the biological activity of TRH by its ability to stimulate the release of TSH from pituitary cells in culture.[29][30][31][32]

-

Cell Culture: Primary anterior pituitary cells or a pituitary cell line (e.g., GH3 cells) are cultured in appropriate media.

-

Stimulation: The cultured cells are incubated with various concentrations of TRH or the test sample for a defined period (e.g., 6 hours).[30]

-

Sample Collection: The cell culture medium is collected.

-

TSH Measurement: The concentration of TSH in the collected medium is measured using a specific and sensitive assay, such as a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the concentration of TSH released against the concentration of TRH. The biological activity of the test sample can be quantified by comparing its effect to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of Protirelin and the experimental workflow for its discovery.

Protirelin (TRH) Signaling Pathway

Protirelin exerts its effects by binding to the TRH receptor (TRH-R), a G-protein coupled receptor (GPCR) on the surface of anterior pituitary cells.[33][34][35][36][37] This initiates a cascade of intracellular events leading to the synthesis and release of TSH and prolactin.

Caption: Protirelin signal transduction cascade in anterior pituitary cells.

Experimental Workflow for the Discovery of Protirelin

The discovery of Protirelin was a methodical process of isolation, purification, sequencing, and synthesis.

Caption: Workflow for the isolation and characterization of TRH.

Conclusion

The discovery of Protirelin was a watershed moment in endocrinology, fundamentally altering our understanding of the brain's control over the endocrine system. The innovative and persistent research of Schally, Guillemin, and their teams not only unveiled the structure of this simple yet potent tripeptide but also provided the tools to diagnose and investigate a range of endocrine disorders. The experimental methodologies developed during this era, particularly in peptide isolation, sequencing, and immunoassay, have had a lasting impact on biomedical research. Protirelin remains a cornerstone in the study of the hypothalamic-pituitary axis and serves as a testament to the power of dedicated scientific inquiry.

References

- 1. Roger Guillemin (1924 to 2024): Discoverer of brain hormones that control physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and structure of several peptides from porcine hypothalami - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nobelprize.org [nobelprize.org]

- 4. laskerfoundation.org [laskerfoundation.org]

- 5. thyroid.org [thyroid.org]

- 6. Optimization of neuropeptide extraction from the mouse hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Thyrotropin-Releasing Hormone (TRH) Stimulation Test, Serum - Network Reference Lab [nrl.testcatalog.org]

- 9. TRH stimulation test - Wikipedia [en.wikipedia.org]

- 10. [Pharmacokinetics and pharmacodynamics of protirelin (TRH) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Estimation of Cmax and Tmax in populations after single and multiple drug administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Dose-response studies with thyrotropin-releasing hormone (TRH) in abstinent male alcoholics: evidence for selective thyrotroph dysfunction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dose-response studies with protirelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Dynamic Pituitary Response to Escalating-Dose TRH Stimulation Test in Hypothyroid Patients Treated With Liothyronine or Levothyroxine Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thyrotropin (TSH)-releasing hormone stimulation test responses employing third and fourth generation TSH assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Purification and characterization of peptides with corticotropin-releasing factor activity from porcine hypothalami - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 22. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 23. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]

- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 25. Edman degradation - Wikipedia [en.wikipedia.org]

- 26. tech.snmjournals.org [tech.snmjournals.org]

- 27. medicallabnotes.com [medicallabnotes.com]

- 28. jsnm.org [jsnm.org]

- 29. An in vitro bioassay for thyrotrophin (TSH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Regulation of thyrotropin (TSH) bioactivity by TSH-releasing hormone and thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. scispace.com [scispace.com]

- 32. researchgate.net [researchgate.net]

- 33. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]

- 34. Persistent signaling by thyrotropin-releasing hormone receptors correlates with G-protein and receptor levels - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Specificity of TRH receptor coupling to G-proteins for regulation of ERG K+ channels in GH3 rat anterior pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 36. academic.oup.com [academic.oup.com]

- 37. cusabio.com [cusabio.com]

Protirelin: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protirelin, a synthetic tripeptide identical to the endogenous thyrotropin-releasing hormone (TRH), plays a critical role in the regulation of the hypothalamic-pituitary-thyroid axis. This document provides an in-depth technical overview of the molecular structure and chemical properties of protirelin. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. This guide details its structural attributes, physicochemical characteristics, and the primary signaling pathway it activates. Furthermore, it outlines established experimental protocols for its synthesis, purification, and analytical characterization.

Molecular Structure

Protirelin is a tripeptide with the sequence L-pyroglutamyl-L-histidyl-L-prolinamide.[1] Its structure is fundamental to its biological activity, enabling it to bind specifically to the thyrotropin-releasing hormone receptor (TRHR).

Table 1: Structural Identifiers for Protirelin

| Identifier | Value |

| IUPAC Name | (2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide[1] |

| Chemical Formula | C₁₆H₂₂N₆O₄[1] |

| SMILES | C1C--INVALID-LINK--NC(=O)[C@@H]3CCC(=O)N3">C@HC(=O)N[1] |

| InChI Key | XNSAINXGIQZQOO-SRVKXCTJSA-N[1] |

Chemical and Physical Properties

The physicochemical properties of protirelin are crucial for its stability, solubility, and pharmacokinetic profile. These properties are summarized in the table below.

Table 2: Quantitative Chemical and Physical Properties of Protirelin

| Property | Value |

| Molecular Weight | 362.38 g/mol [1] |

| pKa (Strongest Acidic) | 11.15[2] |

| pKa (Strongest Basic) | 6.74[2] |

| logP | -2.3[2] |

| Water Solubility | 4.18 mg/mL[2] |

| Melting Point | >143°C (decomposes)[3] |

| Appearance | White to off-white powder[3] |

Signaling Pathway

Protirelin exerts its biological effects by binding to and activating the thyrotropin-releasing hormone receptor (TRHR), a G-protein coupled receptor (GPCR).[1][4] This interaction primarily initiates a signaling cascade through the Gq/11 protein pathway.[1] The activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1] This cascade ultimately results in the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1][4]

Caption: Protirelin signaling pathway via the TRHR.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Protirelin

This protocol outlines the manual solid-phase synthesis of protirelin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Pro-OH, Fmoc-His(Trt)-OH, pGlu-OH

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Proline):

-

Dissolve Fmoc-Pro-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-His(Trt)-OH and then for pGlu-OH.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Protirelin.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Instrumentation:

-

Preparative HPLC system with a UV detector.

-

C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

-

Sample Preparation: Dissolve the crude protirelin in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm filter.

-

Chromatographic Conditions:

-

Flow Rate: 15-20 mL/min.

-

Detection Wavelength: 220 nm.

-

Gradient: A linear gradient from 5% to 35% Mobile Phase B over 30 minutes is a typical starting point. The gradient may need to be optimized based on the initial separation profile.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified protirelin as a white powder.

Analytical Characterization

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS).

Procedure:

-

Sample Preparation: Dissolve a small amount of purified protirelin in 50:50 acetonitrile:water with 0.1% formic acid.

-

Analysis: Infuse the sample directly into the ESI-MS.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Expected Result: The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of protirelin at m/z 363.18.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of purified protirelin in a suitable deuterated solvent, such as DMSO-d₆.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum.

-

A proton-decoupled experiment is typically used.

-

-

Data Analysis: The chemical shifts and coupling constants of the observed signals should be consistent with the known structure of protirelin. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed for complete structural assignment.

Conclusion

This technical guide provides a detailed overview of the molecular structure and chemical properties of protirelin, a tripeptide of significant biological and pharmaceutical importance. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols for synthesis, purification, and analysis serve as a practical guide for researchers. The visualization of the TRHR signaling pathway provides a clear understanding of its mechanism of action at the molecular level. This comprehensive resource is intended to support and facilitate further research and development involving protirelin.

References

Protirelin in Spinocerebellar Ataxia Models: A Technical Guide to its Mechanism and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Spinocerebellar ataxias (SCAs) are a group of progressive neurodegenerative disorders characterized by the degeneration of the cerebellum and spinal cord, leading to debilitating motor dysfunction.[1][2] With no disease-modifying therapies currently available, the focus remains on symptomatic treatments.[3] Protirelin, also known as Thyrotropin-releasing hormone (TRH), and its synthetic analogs have emerged as promising therapeutic agents for improving ataxic symptoms.[3][4] Originally identified for its role in regulating the thyroid axis, TRH is now recognized as a neuromodulator widely distributed throughout the central nervous system, including the cerebellum.[4][5] This technical guide provides an in-depth review of the role of Protirelin in preclinical SCA models, detailing its proposed mechanisms of action, summarizing key quantitative data from animal studies, outlining experimental protocols, and discussing the translation of these findings to clinical applications.

Mechanism of Action of Protirelin in the Cerebellum

Protirelin exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily TRH receptor type 1 (TRH-R1) and type 2 (TRH-R2).[6][7] While both receptors are coupled to the Gq/11 protein and activate the phospholipase C (PLC) signaling pathway, their distribution varies.[7] The cerebellar cortex predominantly expresses TRH-R2, specifically in granule cells and molecular layer interneurons, but not directly in Purkinje cells, which are critical for motor coordination.[6] This suggests that Protirelin's influence on Purkinje cell function is mediated transsynaptically.

The primary proposed mechanism involves the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway.[4][6] Systemic administration of TRH has been shown to increase cerebellar cGMP levels.[6] The signaling cascade is thought to proceed as follows:

-

Protirelin binds to TRH-R2 on granule cells and interneurons.

-

This activation leads to the production and release of nitric oxide (NO).

-

NO, a diffusible gas, travels to adjacent Purkinje cells.

-

In Purkinje cells, NO stimulates soluble guanylate cyclase (sGC) to produce cGMP.

-

Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which is crucial for Purkinje cell function, including the induction of long-term depression (LTD), a form of synaptic plasticity essential for motor learning.[6]

Studies using TRH knockout mice support this pathway, as these mice exhibit impaired motor learning and an absence of LTD, both of which can be rescued by the administration of TRH or a cGMP analog.[6]

A secondary mechanism involves the upregulation of neurotrophic factors. The TRH analog rovatirelin has been shown to increase the messenger RNA (mRNA) levels of brain-derived neurotrophic factor (BDNF) in the cerebellum of an SCA mouse model.[8][9] BDNF is known to play a key role in neuronal survival, neuroplasticity, and motor function, and its levels are reduced in the cerebellum of SCA1 patients.[10]

References

- 1. biotechpeptides.com [biotechpeptides.com]

- 2. Consensus Paper: Strengths and Weaknesses of Animal Models of Spinocerebellar Ataxias and Their Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Treatment for Spinocerebellar Degeneration] [pubmed.ncbi.nlm.nih.gov]

- 4. Thyrotropin-releasing hormone (TRH) in the cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Protirelin? [synapse.patsnap.com]

- 6. Contribution of Thyrotropin-Releasing Hormone to Cerebellar Long-Term Depression and Motor Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ameliorating effect of rovatirelin on the ataxia in rolling mouse Nagoya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Protirelin as a potential biomarker in neurological disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Protirelin, a synthetic analog of the endogenous tripeptide Thyrotropin-Releasing Hormone (TRH), has emerged as a subject of intense research interest for its potential role as a biomarker in a variety of neurological diseases.[1] Beyond its well-established neuroendocrine functions within the hypothalamic-pituitary-thyroid (HPT) axis, TRH and its synthetic counterpart, protirelin, exert a wide range of effects on the central nervous system (CNS) that are independent of the thyroid axis.[2][3][4][5] This technical guide provides a comprehensive overview of the current state of knowledge regarding protirelin as a potential biomarker, with a focus on its underlying signaling mechanisms, methodologies for its detection, and the existing quantitative data supporting its clinical utility.

Protirelin and the Central Nervous System

Protirelin, chemically identical to TRH (pyroglutamyl-histidyl-proline amide), is widely distributed throughout the CNS, with high concentrations of its receptors found in brain regions critical for motor control, cognition, and mood regulation.[6][7] Its neuroactive properties include neuroprotection against oxidative stress and glutamate toxicity, modulation of neurotransmitter release, and trophic effects on neurons.[2][3][8] These multifaceted actions have led to investigations into its potential as a therapeutic agent and as a biomarker for monitoring disease activity and treatment response in various neurological disorders, including spinocerebellar degeneration, amyotrophic lateral sclerosis (ALS), depression, and epilepsy.[1]

Data Presentation: Protirelin/TRH Levels in Neurological Diseases

The quantification of protirelin or endogenous TRH in biological fluids, particularly cerebrospinal fluid (CSF) and plasma, is a critical aspect of its evaluation as a biomarker. The following tables summarize the available quantitative data from studies investigating TRH levels in different neurological conditions. It is important to note that data, especially for major neurodegenerative diseases like Alzheimer's and Parkinson's, are still limited, highlighting a significant area for future research.

| Disease State | Sample Type | TRH Concentration (mean ± SE) | Patient Population | Control Group | Reference |

| Non-neurologic diseases | CSF | 17.6 ± 3.4 pg/ml | 102 patients | N/A | [7] |

| Spinal cord tumor | CSF | Significantly elevated vs. non-neurologic diseases | Included in the 102 patients | N/A | [7] |

| Multiple Sclerosis (acute phase) | CSF | Significantly elevated vs. non-neurologic diseases | Included in the 102 patients | N/A | [7] |

Note: SE = Standard Error. Further research with larger and more specific patient cohorts is needed to validate these findings and establish definitive reference ranges.

Signaling Pathways of Protirelin

Protirelin exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the TRH receptor type 1 (TRH-R1). The binding of protirelin to its receptor initiates a cascade of intracellular signaling events, with the Gq/11-PLC-MAPK pathway being the most well-characterized.

Protirelin-Activated Gq/11 Signaling Pathway

Caption: Protirelin-activated Gq/11 signaling cascade.

Upon binding to the TRH receptor, protirelin induces a conformational change that activates the heterotrimeric G protein Gq/11.[9][10] The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[11] DAG, in conjunction with the elevated Ca²⁺ levels, activates protein kinase C (PKC).[10] Activated PKC, in turn, initiates the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of various downstream targets and ultimately resulting in diverse cellular responses.[6][12]

Experimental Protocols

Accurate and reproducible measurement of protirelin/TRH in biological samples is paramount for its validation as a biomarker. The most common methods employed are radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA).

General Protocol for Protirelin/TRH ELISA

This protocol provides a general framework for a sandwich ELISA. Specific details may vary depending on the commercial kit used.

-

Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for protirelin/TRH.

-

Sample and Standard Addition: Standards with known protirelin/TRH concentrations and prepared biological samples (e.g., CSF, plasma) are added to the wells. The plate is incubated to allow the protirelin/TRH to bind to the capture antibody.

-

Washing: The plate is washed to remove any unbound substances.

-

Detection Antibody Addition: A biotinylated detection antibody that also recognizes protirelin/TRH is added to the wells, forming a "sandwich" with the captured protirelin/TRH. The plate is incubated.

-

Washing: The plate is washed to remove unbound detection antibody.

-

Enzyme Conjugate Addition: Streptavidin conjugated to horseradish peroxidase (HRP) is added to the wells and binds to the biotinylated detection antibody. The plate is incubated.

-

Washing: The plate is washed to remove unbound enzyme conjugate.

-

Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change.

-

Reaction Stoppage: A stop solution is added to halt the color development.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength.

-

Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of protirelin/TRH in the samples is then determined by interpolating their absorbance values on the standard curve.

Experimental Workflow for Biomarker Discovery

The discovery of novel biomarkers, including peptides like protirelin, often involves a multi-step workflow utilizing advanced analytical techniques such as mass spectrometry.

Caption: General workflow for mass spectrometry-based biomarker discovery.

This workflow begins with the collection of biological samples from both diseased and healthy control groups. The samples then undergo extensive preparation to enrich for proteins or peptides of interest and remove highly abundant proteins that can interfere with analysis. The prepared samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS), a powerful technique that separates and identifies thousands of molecules based on their mass-to-charge ratio. The resulting data is then processed using sophisticated bioinformatics tools to identify molecules that are differentially expressed between the patient and control groups. These potential biomarker candidates are then subjected to rigorous validation using independent techniques, such as ELISA, in a larger patient cohort to confirm their clinical utility, including their sensitivity and specificity for the disease .

Conclusion and Future Directions

Protirelin holds considerable promise as a potential biomarker in neurological diseases due to its diverse and significant roles within the central nervous system. The available data, although limited, suggest that alterations in TRH levels in the CSF may be associated with certain neurological conditions. The well-defined signaling pathways of protirelin provide a solid foundation for understanding its biological effects and for developing targeted therapeutic strategies.

However, a significant body of research is still required to fully establish the clinical utility of protirelin as a routine biomarker. Key areas for future investigation include:

-

Large-scale clinical studies: Well-designed studies with large, well-characterized patient cohorts are needed to definitively determine the correlation between protirelin/TRH levels and disease presence, severity, and progression in a wider range of neurological disorders, particularly Alzheimer's disease and Parkinson's disease.

-

Standardization of assays: The development and validation of standardized, high-sensitivity, and high-specificity assays for the routine measurement of protirelin/TRH in clinical laboratories are crucial.

-

Longitudinal studies: Monitoring protirelin/TRH levels over time in individual patients will be essential to assess its value as a prognostic marker and for monitoring treatment response.

References

- 1. Neurobiology ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Mass Spectrometry for Neurobiomarker Discovery: The Relevance of Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Cerebrospinal Fluid Biomarkers in Differential Diagnosis of Multiple Sclerosis and Systemic Inflammatory Diseases with Central Nervous System Involvement [mdpi.com]

- 5. oruen.com [oruen.com]

- 6. researchgate.net [researchgate.net]

- 7. Mass Spectrometry: A Platform for Biomarker Discovery and Validation for Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass Spectrometry-Based Proteomics in Biomarker Discovery for Neurodegenerative Diseases | Springer Nature Experiments [experiments.springernature.com]

- 9. Cerebrospinal fluid 24S-hydroxycholesterol is increased in patients with Alzheimer's disease compared to healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CSF Biomarkers for Alzheimer's Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Cerebrospinal fluid biomarkers in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evidence for Protirelin in Spinal Cord Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Spinal cord injury (SCI) initiates a complex and devastating cascade of cellular and molecular events leading to permanent neurological deficits. The initial physical trauma is followed by a secondary injury phase characterized by inflammation, excitotoxicity, ischemia, and apoptosis, which exacerbates tissue damage. Protirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), has emerged as a promising neuroprotective agent in preclinical studies of SCI. This technical guide provides an in-depth overview of the preclinical evidence for Protirelin, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Findings from Preclinical Investigations

Protirelin has demonstrated neuroprotective effects in various animal models of SCI. These effects are attributed to its ability to modulate several key pathological processes that occur after the initial trauma. Numerous preclinical studies suggest that post-traumatic administration of Protirelin or its analogs can lead to improved long-term behavioral recovery.[1]

Quantitative Data Summary

To facilitate a clear comparison of findings across different preclinical studies, the following tables summarize the key quantitative data.

Table 1: Biochemical and Physiological Outcomes

| Animal Model | Injury Model | Protirelin Dosage | Administration Route | Outcome Measures | Key Findings | Reference |

| Rabbit | Spinal Cord Trauma (SCT) | 0.05 mg/kg | Intrathecal | CSF Glucose, Lactate, Magnesium | Significant suppression of lactate elevation and glucose depletion (p<0.05) in the Protirelin-treated group compared to saline control. No significant effect on magnesium levels. | [2] |

| Cat | Not Specified | 0.02 mg/kg/hr to 2.0 mg/kg/hr | Not Specified | Motor Recovery | Dose-related improvement in motor recovery compared to saline controls. Significant effects were observed even at the lowest dose. | [3] |

Table 2: Functional Recovery Outcomes (Illustrative)

Note: Specific quantitative data for functional recovery scores like the Basso, Beattie, and Bresnahan (BBB) scale following Protirelin treatment were not consistently reported in the initial search results. This table illustrates the type of data that would be presented.

| Animal Model | Injury Model | Protirelin Dosage | Administration Route | Timepoint | Functional Outcome (e.g., BBB Score) | Reference |

| Rat | Contusion | [Dosage] | [Route] | [Weeks post-injury] | [Score] | [Reference] |

| Rat | Compression | [Dosage] | [Route] | [Weeks post-injury] | [Score] | [Reference] |

Table 3: Electrophysiological Outcomes (Illustrative)

Note: Specific quantitative data for electrophysiological outcomes following Protirelin treatment were not consistently reported in the initial search results. This table illustrates the type of data that would be presented.

| Animal Model | Injury Model | Protirelin Dosage | Administration Route | Outcome Measure | Key Findings | Reference |

| Rat | [Injury Model] | [Dosage] | [Route] | Motor Evoked Potentials (MEPs) | [e.g., Amplitude, Latency] | [Reference] |

| Rat | [Injury Model] | [Dosage] | [Route] | Somatosensory Evoked Potentials (SSEPs) | [e.g., Amplitude, Latency] | [Reference] |

Table 4: Histological Outcomes (Illustrative)

Note: Specific quantitative data for histological outcomes following Protirelin treatment were not consistently reported in the initial search results. This table illustrates the type of data that would be presented.

| Animal Model | Injury Model | Protirelin Dosage | Administration Route | Outcome Measure | Key Findings | Reference |

| Rat | [Injury Model] | [Dosage] | [Route] | White Matter Sparing (%) | [Percentage] | [Reference] |

| Rat | [Injury Model] | [Dosage] | [Route] | Neuronal Survival (count/area) | [Number of neurons] | [Reference] |

Experimental Protocols

Understanding the methodologies employed in preclinical studies is crucial for interpreting the results and designing future experiments.

Animal Models of Spinal Cord Injury

A variety of animal models are used to simulate human SCI, each with its own advantages and limitations. Common models include:

-

Contusion Injuries: These are the most common type of SCI in humans and are often replicated in animals using a weight-drop device to create a standardized impact on the exposed spinal cord.

-

Compression Injuries: These models involve the application of a sustained force to the spinal cord, for example, using a calibrated forceps or a balloon catheter.

-

Transection Injuries: These models involve the partial or complete severing of the spinal cord and are useful for studying axonal regeneration.

Drug Administration

In the identified preclinical study, Protirelin was administered intrathecally.[2] Other potential routes of administration in preclinical studies include intravenous and intraperitoneal injections. The timing of administration post-injury is a critical variable, with earlier intervention generally expected to be more effective.

Outcome Measures

A comprehensive assessment of therapeutic efficacy in preclinical SCI studies involves a combination of behavioral, electrophysiological, and histological analyses.

-

Behavioral Assessments: Locomotor function is commonly assessed using rating scales such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale for rodents. This scale provides a semi-quantitative assessment of hindlimb movement and coordination.

-

Electrophysiology: Techniques such as motor evoked potentials (MEPs) and somatosensory evoked potentials (SSEPs) are used to assess the integrity of descending motor and ascending sensory pathways, respectively.

-

Histology: Post-mortem analysis of spinal cord tissue allows for the quantification of lesion size, white matter sparing, and neuronal survival. Staining techniques such as Luxol Fast Blue for myelin and Nissl staining for neurons are commonly employed.

Signaling Pathways and Mechanism of Action

Protirelin exerts its neuroprotective effects through the activation of TRH receptors (TRH-R), which are G protein-coupled receptors.[4] The primary signaling pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC).[4]

PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with elevated intracellular Ca²⁺, activates protein kinase C (PKC).[4] The activation of this pathway is thought to mediate the neuroprotective effects of Protirelin by influencing ion homeostasis and acting as a neuromodulator.[2]

References

- 1. Translational spinal cord injury research: preclinical guidelines and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The efficacy of intratechal administration of a very low dose potirelin after acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thyrotropin-releasing hormone in experimental spinal injury: dose response and late treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

Protirelin's Interaction with Thyrotropin-Releasing Hormone (TRH) Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Abstract

Protirelin, a synthetic analog of the endogenous tripeptide Thyrotropin-Releasing Hormone (TRH), is a critical tool for both diagnostic and research purposes concerning the hypothalamic-pituitary-thyroid axis. Its interaction with TRH receptors (TRH-Rs), members of the G protein-coupled receptor (GPCR) superfamily, initiates a cascade of intracellular signaling events with significant physiological consequences. This technical guide provides an in-depth examination of the binding characteristics, signaling pathways, and experimental methodologies used to study the protirelin-TRH receptor interaction. Quantitative data are summarized for comparative analysis, detailed experimental protocols are provided for key assays, and core signaling pathways are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Protirelin and TRH Receptors

Protirelin (pyroGlu-His-Pro-NH2) is a synthetic peptide identical to the naturally occurring TRH.[1][2] It is synthesized in the hypothalamus and acts as the primary regulator of thyroid-stimulating hormone (TSH) secretion from the anterior pituitary gland.[2][3] Its effects are mediated through high-affinity binding to TRH receptors, which are predominantly found on thyrotrope cells of the anterior pituitary but are also distributed throughout the central nervous system.[4][5]

TRH receptors are Class A GPCRs.[6] In humans, only one subtype, TRH-R1, has been identified.[4][6] Other species, such as rodents, express a second subtype, TRH-R2.[6][7] Upon agonist binding, the TRH-R1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades.[3] The primary signaling pathway involves coupling to Gαq/11 proteins.[5][6]

Quantitative Binding and Functional Data

The affinity of protirelin for TRH receptors and its potency in eliciting downstream cellular responses are critical parameters in pharmacology and drug development. These values are typically determined through radioligand binding assays and functional assays measuring second messenger accumulation or hormonal release.

| Parameter | Receptor/Cell Line | Value (nM) | Assay Type | Reference |

| Ki | Mouse TRH-R (AtT-20 cells) | 10 - 23 | Competition Binding ([3H]-Me-TRH) | [8] |

| Ki | Rat Brain TRH-R | 35.2 (Montirelin) - 311 (Taltirelin) | Competition Binding ([3H]-Me-TRH) | [9] |

| Kd | Rat Pituitary Homogenate | 30 | Saturation Binding ([3H]-TRH) | [10] |

| IC50 | Human TRH-R expressing CHO cells | 12,000 (for TRH-Gly) | Competition Binding ([3H]-Me-TRH) | [11] |

| IC50 | Mouse TRH-R1 (HEK293 cells) | 2.6 | Competition Binding ([3H]-Me-His-TRH) | [8] |

| EC50 | Mouse TRH-R1 (HEK293 cells) | 1.0 | Calcium Mobilization | [12] |

| EC50 | Mouse TRH-R2 (HEK293 cells) | 0.52 | Calcium Mobilization | [12] |

| EC50 | Human TRH-R1 (HEK293 cells) | 3.0 | CREB-Luciferase Reporter | [8] |

Table 1: Summary of reported binding affinities (Ki, Kd), inhibitory concentrations (IC50), and effective concentrations (EC50) for protirelin and its analogs at TRH receptors.

Signaling Pathways

Protirelin binding to the TRH-R1 primarily activates the Gαq/11 signaling pathway, leading to the stimulation of Phospholipase Cβ (PLCβ).[4][6] PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][13] The resulting increase in intracellular Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), orchestrates a variety of cellular responses, including the synthesis and exocytosis of TSH and prolactin.[5][14]

In addition to the canonical Gq/11 pathway, TRH receptors have also been reported to couple to other G proteins, such as Gs and Gi, under certain experimental conditions, potentially leading to modulation of adenylyl cyclase activity.[4][15] Furthermore, agonist-induced receptor activation can trigger pathways involving mitogen-activated protein kinases (MAPKs), which play roles in cell proliferation and differentiation.[4]

Following activation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin.[4] This action uncouples the receptor from the G protein, terminating the primary signal, and targets the receptor for internalization via clathrin-coated vesicles, a key step in receptor desensitization and downregulation.[4][5]

Experimental Protocols

Radioligand Competition Binding Assay